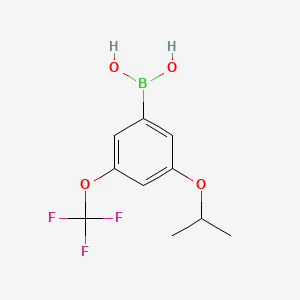

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O4/c1-6(2)17-8-3-7(11(15)16)4-9(5-8)18-10(12,13)14/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSBEBVLVCKJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681640 | |

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-01-6 | |

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

An In-depth Technical Guide to the Synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Abstract

Substituted phenylboronic acids are foundational building blocks in modern organic chemistry, most notably for their role as coupling partners in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. The unique electronic properties imparted by fluoroalkyl substituents, such as the trifluoromethoxy (-OCF3) group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide presents a comprehensive, field-proven methodology for the , a valuable intermediate for drug discovery programs. We will delve into a robust, multi-step synthetic pathway, providing detailed experimental protocols, mechanistic insights, and critical safety considerations. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Value of Fluorinated Phenylboronic Acids

The strategic incorporation of fluorine and fluorinated motifs into organic molecules has become a pivotal strategy in drug design. The trifluoromethoxy group, in particular, is often considered a "super-iodine" due to its similar size but vastly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups and enhance molecular stability by shielding against metabolic degradation. When combined with an isopropoxy group, the resulting substitution pattern on a phenylboronic acid creates a versatile scaffold for exploring structure-activity relationships (SAR) in novel chemical entities.

This guide proposes a reliable and scalable synthetic route to this compound, starting from commercially available precursors. The chosen pathway prioritizes selectivity, yield, and operational safety, addressing the common challenges associated with multi-step aromatic synthesis.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a readily available di-substituted aromatic compound. The boronic acid functionality is most reliably introduced in the final step from an aryl halide precursor. The trifluoromethoxy and isopropoxy groups can be installed sequentially onto a common aromatic core. Our proposed synthesis begins with 1-bromo-3,5-difluorobenzene as a cost-effective and versatile starting material.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-fluorophenol

The initial step involves a regioselective nucleophilic aromatic substitution (SNAr) of a fluoride with a hydroxide. The strong electron-withdrawing effects of the remaining fluorine and bromine atoms activate the ring towards nucleophilic attack.

-

Reagents and Materials:

-

1-Bromo-3,5-difluorobenzene

-

Potassium hydroxide (KOH)

-

tert-Butanol

-

Water

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

-

Protocol:

-

To a solution of potassium hydroxide (1.2 equivalents) in a mixture of water and tert-butanol (1:4 v/v), add 1-bromo-3,5-difluorobenzene (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 90-95 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

-

After cooling to room temperature, carefully acidify the mixture with 2M HCl to a pH of ~2.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 3-bromo-5-fluorophenol as a solid.

-

Step 2: Synthesis of 3-Bromo-5-(trifluoromethoxy)phenol

This step introduces the key trifluoromethoxy group. A common method involves the generation of a trifluoromethoxide anion from a suitable precursor, which then displaces the fluoride in a continuation of the SNAr mechanism.

-

Reagents and Materials:

-

3-Bromo-5-fluorophenol

-

Trifluoromethyltrimethylsilane (TMSCF3)

-

Potassium fluoride (KF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

-

Protocol:

-

In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve 3-bromo-5-fluorophenol (1.0 equivalent) and potassium fluoride (1.5 equivalents) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoromethyltrimethylsilane (1.3 equivalents) dropwise over 30 minutes. Caution: TMSCF3 is volatile and toxic. Handle in a well-ventilated fume hood.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude material by column chromatography to afford 3-bromo-5-(trifluoromethoxy)phenol.

-

Step 3: Synthesis of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

A standard Williamson ether synthesis is employed to install the isopropoxy group.

-

Reagents and Materials:

-

3-Bromo-5-(trifluoromethoxy)phenol

-

2-Bromopropane

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

-

Protocol:

-

To a solution of 3-bromo-5-(trifluoromethoxy)phenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).

-

Add 2-bromopropane (1.5 equivalents) and heat the mixture to reflux.

-

Stir vigorously for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction, filter off the solids, and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which is often pure enough for the next step. Further purification can be done by column chromatography if necessary.

-

Step 4: Synthesis of this compound

The final step involves a lithium-halogen exchange followed by trapping with a borate ester. This reaction is highly sensitive to moisture and requires strictly anhydrous conditions.

-

Reagents and Materials:

-

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Hexanes

-

-

Protocol:

-

In a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction in an ice bath and quench by the slow addition of 1M HCl. Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

-

The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to yield the final product.

-

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ) | Expected ¹⁹F NMR (CDCl₃, δ) |

| 3-Bromo-5-fluorophenol | C₆H₄BrFO | 191.00 | 7.00-6.50 (m, 3H), 5.00 (s, 1H) | -110 to -112 |

| 3-Bromo-5-(trifluoromethoxy)phenol | C₇H₄BrF₃O₂ | 273.01 | 7.10-6.70 (m, 3H), 5.50 (s, 1H) | -58 to -60 |

| 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene | C₁₀H₁₀BrF₃O₂ | 315.09 | 7.00-6.80 (m, 3H), 4.60 (sept, 1H), 1.35 (d, 6H) | -58 to -60 |

| This compound | C₁₀H₁₂BBrF₃O₄ | 279.01 | 7.50-7.20 (m, 3H), 4.65 (sept, 1H), 1.38 (d, 6H) | -58 to -60 |

Safety and Handling

-

n-Butyllithium (n-BuLi): Pyrophoric and highly reactive with water. Must be handled under an inert atmosphere using syringe/cannula techniques. Always wear fire-retardant lab coat and safety glasses.

-

Trifluoromethyltrimethylsilane (TMSCF3): Volatile and toxic. All manipulations should be performed in a certified chemical fume hood.

-

Cryogenic Conditions: The use of a dry ice/acetone bath (-78 °C) requires insulated gloves and proper handling to avoid cold burns.

-

General Precautions: All steps should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

References

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]

-

Ye, Y., & Sanford, M. S. (2012). Merging Halogen-Bonding and C-H Bond Functionalization for Aryl Trifluoromethoxylation. Journal of the American Chemical Society, 134(22), 9434–9439. Available at: [Link]

-

Li, W., Nelson, D. J., & Nolan, S. P. (2013). Suzuki–Miyaura Coupling of Aryl Chlorides with Boronic Acids. Organometallics, 32(6), 1468–1471. Available at: [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A general reference for the fundamental reactions described). Available at: [Link]

physicochemical properties of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Introduction: Beyond the Structure

In the landscape of modern synthetic chemistry and drug discovery, fluorinated organic molecules have become indispensable tools. The strategic introduction of fluorine-containing functional groups can profoundly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. This compound is a prime example of a highly functionalized building block designed for this purpose. It belongs to the versatile class of phenylboronic acids, which are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]

This guide provides an in-depth analysis of the core . We will move beyond a simple data sheet to explore the causality behind its properties, offering field-proven insights into its characterization and application. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent to effectively integrate it into their synthetic and drug development workflows.

Core Compound Identification and Properties

A precise identification is the foundation of all subsequent scientific investigation. The fundamental identifiers and properties of this compound are summarized below.

| Parameter | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 1256346-01-6 | [3] |

| Molecular Formula | C₁₀H₁₂BF₃O₄ | [3][4] |

| Molecular Weight | 264.01 g/mol | [3][4] |

| Appearance | Typically a white to off-white solid/powder | [5] |

Chemical Structure and Physicochemical Characteristics

The arrangement of functional groups on the phenyl ring dictates the molecule's electronic nature, reactivity, and physical properties.

Caption: Chemical Structure of this compound.

Detailed Physicochemical Data

The properties below are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value / Observation | Rationale and Scientific Context |

| Melting Point | Not definitively published; requires experimental determination. Similar compounds like 3-(Trifluoromethoxy)phenylboronic acid melt at 89°C.[6] | Phenylboronic acids are crystalline solids. The melting point is a key indicator of purity. Thermal analysis (DSC) is the standard method for its determination. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, Diethyl Ether, THF) and poorly soluble in non-polar solvents (e.g., Hexanes).[7] | The boronic acid moiety can engage in hydrogen bonding, conferring solubility in polar solvents. The phenyl ring and organic substituents provide lipophilic character. |

| pKa | Not experimentally published. Estimated to be lower than phenylboronic acid (pKa ≈ 8.8)[7]. | The Lewis acidity of the boron atom is modulated by the ring substituents. The -OCF₃ group is strongly electron-withdrawing, which increases acidity (lowers pKa).[8] The isopropoxy group is electron-donating, which slightly counteracts this effect. The net result is an expected increase in acidity compared to the parent PhB(OH)₂.[9] |

| Thermal Stability | Stable under standard storage conditions. Dehydrates upon heating to form a trimeric boroxine anhydride.[1][7] | This is a characteristic reaction of boronic acids. The formation of boroxine is reversible upon addition of water. It's crucial to use anhydrous conditions if the monomeric acid is required for a reaction. |

Spectroscopic Characterization: A Predictive Analysis

While specific spectra for this exact molecule are not publicly available, its structure allows for a robust prediction of its spectroscopic signatures. This theoretical analysis is crucial for quality control and reaction monitoring.

-

¹H NMR: The proton NMR spectrum will be the most informative for routine characterization. We expect distinct signals for the aromatic protons, the isopropoxy methine proton (a septet), and the isopropoxy methyl protons (a doublet). The two hydroxyl protons on the boron atom may appear as a broad singlet, which can exchange with D₂O.

-

¹³C NMR: The carbon spectrum will show distinct resonances for each of the 10 carbon atoms, including the aromatic carbons, and the carbons of the isopropoxy group. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: This experiment is essential for confirming the trifluoromethoxy group. It should show a single sharp peak, as all three fluorine atoms are chemically equivalent.

-

¹¹B NMR: Boron NMR will show a broad signal characteristic of a trigonal planar boronic acid. The chemical shift provides direct evidence of the boron environment.

Experimental Protocols for Verification

To ensure trustworthiness, every protocol must be a self-validating system. The following are standard, robust methodologies for characterizing this class of compound.

Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration

This method directly measures the compound's acidity in solution, a critical parameter for understanding its reactivity.[10]

Methodology:

-

Preparation: Accurately weigh ~0.1 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of a constant ionic strength aqueous solution (e.g., 0.1 M KCl).

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Titrate the solution with a standardized solution of a strong base (e.g., 0.05 M NaOH), adding small, precise aliquots.

-

Data Acquisition: Record the pH value after the addition of each aliquot, ensuring the reading has stabilized.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For a more accurate determination, use computational methods to analyze the titration curve.

Protocol 2: Comprehensive Characterization Workflow

This workflow outlines the logical sequence of experiments to confirm the identity, purity, and key properties of the compound.

Caption: A logical workflow for the comprehensive characterization of the title compound.

Applications in Research and Drug Development

The unique combination of substituents makes this boronic acid a valuable building block.

-

Medicinal Chemistry: The trifluoromethoxy group is often used as a bioisostere for other functional groups to enhance metabolic stability and membrane permeability of drug candidates.[11] The isopropoxy group can modulate lipophilicity and provide a vector for further functionalization. This reagent is ideal for introducing a complex, property-modulating phenyl group into a target molecule.

-

Organic Synthesis: As a boronic acid, its primary application is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides.[2] This reaction is one of the most robust and widely used methods for constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials.

-

pH-Responsive Systems: Boronic acids can form reversible covalent bonds with diols. This property is being exploited to create intelligent drug delivery systems that release their payload in response to changes in pH, such as the acidic microenvironment of tumors.[12][13]

Safety and Handling

Based on safety data for analogous phenylboronic acids, the following precautions should be observed:

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][14]

-

Handling: Use only in a well-ventilated area or outdoors.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid breathing dust.

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed to prevent moisture absorption and potential dehydration to the boroxine.[6]

Conclusion

This compound is more than just a catalog chemical; it is a sophisticated molecular tool. Its physicochemical properties are a direct consequence of the interplay between its boronic acid function and the electronically distinct isopropoxy and trifluoromethoxy substituents. A thorough understanding and experimental validation of its identity, purity, and reactivity, as outlined in this guide, are paramount for leveraging its full potential in the synthesis of novel therapeutics and advanced materials.

References

-

Pharmaffiliates. This compound. [Link]

-

Wyrzykowski, D., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules. [Link]

-

Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. RSC Advances. [Link]

-

Wyrzykowski, D., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

Wyrzykowski, D., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

Liu, W., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. RSC Advances. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

AOBChem. 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid. [Link]

-

Chem-Impex. 3-(Trifluoromethoxy)phenylboronic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. [Link]

-

Li, Z., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Pharmaceutics. [Link]

-

Dutta, B., et al. (2021). Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells. Materials Science and Engineering: C. [Link]

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. (3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

An In-depth Technical Guide to 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid, a specialized building block in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support its application in research and development, particularly within the pharmaceutical and materials science sectors.

Core Compound Identification

The precise identification of a chemical entity is fundamental for reproducible and safe experimentation. This compound is a distinct molecule with the following key identifiers:

| Identifier | Value |

| CAS Number | 1256346-01-6[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂BF₃O₄[3] |

| Molecular Weight | 264.01 g/mol [3] |

| IUPAC Name | (3-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid |

| SMILES | CC(C)OC1=CC(B(O)O)=CC(OC(F)(F)F)=C1 |

| InChI | InChI=1S/C10H12BF3O4/c1-6(2)18-8-4-7(11(15)16)5-9(17-8)19-10(12,13)14/h4-6,15-16H,1-2H3 |

| InChIKey | Not readily available |

Note: While the IUPAC name, SMILES, and InChI are programmatically generated based on the known structure, they provide a standardized representation of the molecule.

Physicochemical Properties and Handling

Understanding the physical and chemical characteristics of a reagent is paramount for experimental design and safety.

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | Solid | [6] |

| Purity | Typically ≥98% | [6] |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | [2] |

A comprehensive experimental determination of properties such as melting point and solubility for this specific compound is not widely published. Researchers should handle it as a typical boronic acid, which is generally a crystalline solid.

Safety and Handling Precautions:

A dedicated Safety Data Sheet (SDS) for this compound (CAS 1256346-01-6) outlines the following key safety protocols[1][2]:

-

Hazard Identification : May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye, and face protection.

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.

The Synthetic Utility: A Focus on Cross-Coupling Reactions

Phenylboronic acids are indispensable reagents in organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The unique substitution pattern of 3-isopropoxy and 5-(trifluoromethoxy) groups on this particular boronic acid offers distinct advantages in the synthesis of complex molecules.

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets[7]. The isopropoxy group, a bulky ether, can also influence the steric and electronic properties of the molecule, providing a handle for fine-tuning molecular architecture.

This compound is a valuable building block for introducing the 3-isopropoxy-5-(trifluoromethoxy)phenyl moiety into a target molecule. This is particularly relevant in the development of novel pharmaceuticals and advanced materials[8][9].

Logical Workflow for Synthetic Application

The primary application of this boronic acid is as a nucleophilic partner in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize an unsymmetrical biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., 2 M aqueous sodium carbonate solution) (2.0 equivalents)

-

Solvent (e.g., Toluene or a mixture of THF/water)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add the aryl halide and this compound.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Solvent and Base Addition: Add the solvent (e.g., toluene) followed by the aqueous base (e.g., 2 M Na₂CO₃ solution).

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and transfer to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by the trifluoromethoxy and isopropoxy substituents, make it a valuable tool for medicinal chemists and materials scientists seeking to modulate the properties of their target compounds. While detailed physicochemical data for this specific reagent is limited, its utility in established synthetic methodologies like the Suzuki-Miyaura cross-coupling is clear. Adherence to standard laboratory safety practices for boronic acids is essential for its handling and application.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Retrieved from [Link]

-

P&G Professional. (2024). Safety Data Sheet. Retrieved from [Link]

-

Serafin, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Serafin, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Serafin, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 934. [Link]

-

Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(118), 97813-97816. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. arctomsci.com [arctomsci.com]

- 5. usbio.net [usbio.net]

- 6. (3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. rsc.org [rsc.org]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR spectra of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Molecules such as this compound represent a class of highly functionalized building blocks crucial for creating complex therapeutic agents. The unique combination of a boronic acid, an isopropoxy group, and a trifluoromethoxy substituent on a phenyl ring presents a distinct challenge and opportunity for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. This guide offers a detailed, expert-driven analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple recitation of data to explain the causal relationships between the molecular structure and the resulting spectral features, providing researchers with a self-validating framework for interpreting these complex spectra.

Molecular Architecture and Predicted Spectral Features

A thorough analysis begins with an examination of the molecule's structure to anticipate the NMR signals. The 1,3,5-substitution pattern, combined with the electronic effects of the isopropoxy (-OCH(CH₃)₂), trifluoromethoxy (-OCF₃), and boronic acid (-B(OH)₂) groups, dictates the chemical environment of each proton and carbon atom.

Caption: Labeled structure of this compound.

Expected ¹H Signals:

-

Aromatic Protons: Three distinct signals for H2, H4, and H6.

-

Isopropoxy Protons: One methine (CH) septet and one six-proton doublet for the two equivalent methyl (CH₃) groups.

-

Boronic Acid Protons: A broad singlet for the two -OH protons, which is expected to disappear upon D₂O exchange.

Expected ¹³C Signals:

-

Aromatic Carbons: Six signals, with the carbon attached to boron (C1) being potentially unobservable or significantly broadened.[1]

-

Trifluoromethoxy Carbon: A characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[2]

-

Isopropoxy Carbons: One methine (CH) signal and one methyl (CH₃) signal.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is built upon a robust and well-reasoned experimental protocol. The following workflow is designed to ensure high-quality, reproducible spectra.

1. Sample Preparation:

-

Solvent Selection: Acetone-d₆ is chosen as the solvent due to the excellent solubility of many phenylboronic acids, which is critical for obtaining a high signal-to-noise ratio in ¹³C NMR experiments.[2]

-

Procedure: Dissolve approximately 10-15 mg of this compound in 0.6 mL of acetone-d₆. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: Data should be acquired on a 500 MHz (or higher) spectrometer equipped with a broadband probe.

-

Tuning and Matching: The probe must be tuned to the frequencies of ¹H and ¹³C and matched to the impedance of the instrument to maximize sensitivity.

-

Locking and Shimming: The deuterium signal from acetone-d₆ is used to lock the magnetic field frequency. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.

3. Data Acquisition:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans, depending on the concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Caption: Standardized workflow for acquiring high-quality NMR spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values are all critical pieces of the structural puzzle.

Table 1: Representative ¹H NMR Data for this compound (in Acetone-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.5 | br s | 2H | B(OH)₂ |

| ~7.40 | t (narrow) | 1H | H4 |

| ~7.25 | t (narrow) | 1H | H6 |

| ~7.15 | t (narrow) | 1H | H2 |

| ~4.75 | septet (sept) | 1H | -OCH(CH₃)₂ |

| ~1.35 | doublet (d) | 6H | -OCH(CH₃)₂ |

Expert Interpretation:

-

Boronic Acid Protons (δ ~8.0-7.5): The hydroxyl protons of the boronic acid typically appear as a broad singlet due to chemical exchange and quadrupolar coupling with the boron nucleus. This signal will readily exchange with D₂O, providing definitive confirmation of its assignment.

-

Aromatic Protons (δ ~7.40-7.15): The three aromatic protons appear as distinct, closely spaced signals. Due to the meta-relationship between them, the coupling constants are small (⁴JHH), often resulting in narrow triplets or multiplets rather than clean singlets. Their specific chemical shifts are a composite of the electron-donating effect of the isopropoxy group and the electron-withdrawing effects of the trifluoromethoxy and boronic acid groups.

-

Isopropoxy Protons (δ ~4.75 and ~1.35): This is a classic and unambiguous pattern. The methine proton (-OCH -) is split by the six adjacent, equivalent methyl protons into a septet. In turn, the six methyl protons (-CH₃ ) are split by the single methine proton into a doublet. The integration ratio of 1:6 is a key validation point. The downfield shift of the methine proton is characteristic of its attachment to an electronegative oxygen atom.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The presence of fluorine introduces characteristic C-F coupling, which is a powerful diagnostic tool.

Table 2: Representative ¹³C NMR Data for this compound (in Acetone-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (vs. F) | Assignment |

| ~159.0 | s | C3 (C-O, isopropoxy) |

| ~150.0 | q (³JCF ≈ 1.9 Hz) | C5 (C-O, trifluoromethoxy) |

| ~121.5 | q (¹JCF ≈ 255 Hz) | -OC F₃ |

| ~118.0 | s | C4 |

| ~115.5 | s | C6 |

| ~112.0 | s | C2 |

| ~71.0 | s | -C H(CH₃)₂ |

| ~22.0 | s | -CH(C H₃)₂ |

| Not Detected | - | C1 (C-B) |

Expert Interpretation:

-

The Unobserved Carbon (C1): It is a hallmark of boronic acid NMR that the carbon directly attached to the boron atom is often broadened to the point of being undetectable.[1] This is due to "quadrupolar relaxation," a phenomenon caused by the non-spherical nuclear charge distribution of the boron isotopes (¹⁰B and ¹¹B). This absence is, paradoxically, a strong piece of evidence for the presence of the C-B bond.

-

The Trifluoromethoxy Signature (C5 and -OCF₃): The most characteristic signals in the spectrum are those associated with the -OCF₃ group. The carbon of the -CF₃ group itself appears as a sharp quartet around δ 121.5 ppm with a very large one-bond coupling constant (¹JCF) of approximately 255 Hz.[2][3] Furthermore, the aromatic carbon to which this group is attached (C5) also shows a small quartet splitting due to a three-bond coupling (³JCF). These two signals provide unequivocal proof of the trifluoromethoxy group's presence and location.

-

Carbons Attached to Oxygen (C3 and C5): The aromatic carbons directly bonded to the electronegative oxygen atoms of the ether linkages are significantly deshielded, causing them to appear far downfield (~159.0 and ~150.0 ppm).

-

Isopropoxy Carbons (δ ~71.0 and ~22.0): The methine and methyl carbons of the isopropoxy group are found in their typical aliphatic regions, providing confirmation of this substituent. Advanced 2D NMR techniques, such as HSQC, would show direct correlation between these carbon signals and their corresponding proton signals discussed earlier.[2]

Conclusion: A Unified Spectroscopic Picture

The ¹H and ¹³C NMR spectra of this compound provide a cohesive and self-consistent structural proof. The characteristic septet/doublet pattern of the isopropoxy group, the unique quartet signals from the trifluoromethoxy moiety, the specific pattern of the aromatic region, and the notable absence of the C-B carbon signal all converge to confirm the assigned structure. This guide demonstrates that a deep understanding of fundamental NMR principles, coupled with knowledge of substituent effects and nuclear properties, allows researchers to confidently characterize complex molecules that are vital to the advancement of science and medicine.

References

- Supplementary Material for "Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide on the Stability, Storage, and Handling of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Introduction

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid is an increasingly important building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science research. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds.[1][2] The unique substitution pattern of an electron-donating isopropoxy group and a strongly electron-withdrawing trifluoromethoxy group imparts specific electronic properties that influence its reactivity and stability. This guide provides a comprehensive overview of the critical aspects of stability, proper storage, and safe handling of this reagent to ensure its integrity and successful application in research and development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate use.

| Property | Value | Source |

| CAS Number | 1256346-01-6 | [3] |

| Molecular Formula | C₁₀H₁₂BF₃O₄ | [3][4] |

| Molecular Weight | 264.01 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Storage Temperature | 2-8°C | [3][4] |

The trifluoromethoxy group is known to enhance the solubility of the compound in organic solvents and can contribute to its stability under various reaction conditions.[1]

Core Principles of Boronic Acid Stability

Arylboronic acids, while generally stable solids, are susceptible to several degradation pathways. Understanding these pathways is paramount to preserving the reagent's quality and ensuring reproducible experimental outcomes. The stability of this compound is primarily influenced by three factors: dehydration, oxidation, and hydrolysis.

Dehydration and Boroxine Formation

One of the most common transformations for boronic acids is the loss of water to form a cyclic trimeric anhydride known as a boroxine.[5] This is a reversible equilibrium process that is often promoted by heat or storage in a non-anhydrous environment.

The presence of boroxine in a sample of this compound can lead to inconsistencies in stoichiometry, as the molecular weight of the boroxine is different from that of the free acid. While boroxines are often competent in Suzuki-Miyaura reactions, their presence can affect reaction kinetics and yield.

Oxidative Degradation

The carbon-boron bond in arylboronic acids is susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or certain transition metal catalysts under specific conditions.[6][7] This process, often referred to as deboronation or protodeboronation, results in the formation of the corresponding phenol, in this case, 3-isopropoxy-5-(trifluoromethoxy)phenol.

The mechanism is thought to involve the generation of organic radicals through oxidation by atmospheric oxygen.[5] The electron density at the boron atom plays a crucial role in the rate of oxidation. Electron-withdrawing groups on the aromatic ring can diminish the electron density on the boron, thereby enhancing oxidative stability.[7] In the case of this compound, the strong electron-withdrawing nature of the trifluoromethoxy group likely contributes to a greater resistance to oxidation compared to unsubstituted phenylboronic acid.

Hydrolytic Instability of Boronic Esters

While the boronic acid itself is relatively stable to hydrolysis, its esters, which are common intermediates in synthesis, can be sensitive to water.[8][9] The reversible formation of boronate esters with diols is a key feature of boronic acid chemistry, but their stability is pH-dependent and influenced by steric and electronic factors.[5][10] This is particularly relevant if the boronic acid is used in multi-step syntheses where it might be converted to a boronate ester (e.g., a pinacol ester) for purification or subsequent reactions.

Recommended Storage Protocols

To mitigate the degradation pathways discussed above, stringent storage conditions are necessary. The primary goals are to protect the compound from moisture, oxygen, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Slows down the rate of potential decomposition reactions and the dehydration to boroxine.[3][4] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and boroxine formation.[11] |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air. Opaque containers protect from light, which can potentially catalyze oxidative processes. |

| Location | Dry, well-ventilated area | Ensures a low-humidity environment and prevents accumulation of any potential vapors.[11][12] |

Self-Validating System for Storage:

-

Inert Gas Blanket: Always backfill the container with an inert gas after each use.

-

Desiccation: Store the primary container within a secondary container, such as a desiccator, containing a suitable desiccant (e.g., silica gel). This provides an additional barrier against moisture.

-

Small Aliquots: For frequently used batches, consider aliquoting the material into smaller vials under an inert atmosphere. This minimizes the exposure of the bulk material to the laboratory environment.

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls

-

Chemical Fume Hood: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors in the work area.[12]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tight-sealing safety goggles or a face shield to protect against splashes or airborne particles.[11][14]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contamination is suspected.

-

Body Protection: A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates is required.

Step-by-Step Weighing and Dispensing Protocol

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a container of the boronic acid in a desiccator for at least 30 minutes to allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: If available, perform all manipulations within a glovebox. If not, create a localized inert atmosphere. Place the weighing vessel on the balance and tare. Briefly purge the primary container with a gentle stream of argon or nitrogen before opening.

-

Dispensing: Using a clean, dry spatula, quickly transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.

-

Sealing: Immediately and securely seal the primary container, purge with inert gas again, and wrap the cap with paraffin film for extra protection.

-

Cleanup: Carefully clean any spills using a method that does not generate dust (e.g., a damp cloth with an appropriate solvent). Dispose of all contaminated materials as hazardous waste. Wash hands thoroughly after handling.[15]

Experimental Protocol for Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, its stability can be assessed empirically. The following protocol outlines a method to evaluate the formation of the boroxine anhydride using ¹H NMR spectroscopy.

Objective: To quantify the ratio of boronic acid to its boroxine anhydride in a given sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the B-OH protons are typically observable.

-

Cap the NMR tube securely.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ value of the protons of interest to allow for full relaxation and accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for the boronic acid and the boroxine. The B-OH proton of the boronic acid will typically appear as a broad singlet. In the boroxine, this signal will be absent.

-

The aromatic and aliphatic protons of the boronic acid and the boroxine will likely have slightly different chemical shifts. Integrate a well-resolved aromatic proton signal for both species.

-

Calculate the molar ratio of boronic acid to boroxine.

-

Interpretation:

-

A freshly opened, high-quality sample should show a high preponderance of the boronic acid form.

-

An increased proportion of the boroxine may indicate improper storage or handling, or an aged sample.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. By understanding the intrinsic degradation pathways of dehydration and oxidation, researchers can implement robust storage and handling protocols. Adherence to storage at 2-8°C under an inert, dry atmosphere, coupled with meticulous handling in a controlled environment, will ensure the integrity of this reagent. The principles and protocols outlined in this guide provide a framework for maximizing experimental success and ensuring the safety of laboratory personnel.

References

- Vertex AI Search.

- Fisher Scientific.

- Sigma-Aldrich.

- Chem-Impex. 3-(Trifluoromethoxy)phenylboronic acid.

- ChemScene. 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid.

- Carl ROTH.

- Fluorochem.

- TCI Chemicals.

- Sigma-Aldrich.

- Wikipedia. Boronic acid.

- PNAS. Boronic acid with high oxidative stability and utility in biological contexts. (2021-03-02)

- PMC - PubMed Central.

- TCI Chemicals. 3,5-Bis(trifluoromethyl)phenylboronic Acid 73852-19-4.

- PubMed - NIH. Boronic acid with high oxidative stability and utility in biological contexts. (2021-03-09)

- TCI Chemicals.

- ChemRxiv.

- Chemical Entities of Biological Interest (ChEBI). This compound.

- European Journal of Organic Chemistry.

- Wikipedia. Phenylboronic acid.

- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.

- ResearchGate.

- MDPI.

- PMC - NIH. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.

- MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- ACS Publications. Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. (2026-01-08)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

Technical Guide on the Safe Handling and Risk Assessment of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Abstract: This document provides a comprehensive safety and handling guide for 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid, a specialized reagent likely utilized in synthetic organic chemistry, particularly in cross-coupling reactions. As specific safety data for this exact molecule is not extensively published, this guide synthesizes information from Safety Data Sheets (SDS) of structurally analogous compounds, including various substituted phenylboronic acids, and analyzes the potential hazards contributed by its distinct functional groups: the arylboronic acid core, the isopropoxy substituent, and the trifluoromethoxy substituent. This guide is intended for researchers, chemists, and drug development professionals to establish safe laboratory practices and mitigate potential risks.

Compound Profile and Integrated Hazard Analysis

This compound is a multifunctional chemical building block. Its utility in modern synthetic chemistry, particularly as a coupling partner in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, is predicated on the reactivity of the boronic acid moiety.[1] However, the combination of the arylboronic acid core with isopropoxy and trifluoromethoxy groups necessitates a multi-faceted approach to hazard assessment.

A definitive GHS classification for this specific compound is not available. By extrapolating from analogous structures such as 3-methoxy-5-(trifluoromethyl)phenylboronic acid and 3-(trifluoromethoxy)phenylboronic acid, a potential hazard profile can be constructed.[2][3]

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][4]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[2][3][5]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2][3][5]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[3][5][6]

Deconstruction of Functional Group Hazards

The overall risk profile is a composite of the hazards associated with each component of the molecule.

| Component | Associated Hazards | Rationale & References |

| Arylboronic Acid Core | Irritant (skin, eyes, respiratory tract), Harmful if swallowed, potential weak mutagenicity, Hygroscopic, Air-sensitive. | The primary hazards of simple and substituted phenylboronic acids are well-documented.[2][7] Some studies have found arylboronic acids to be weakly mutagenic in microbial assays.[8] Instability arises from tendencies toward oxidation and protodeboronation.[9] |

| Isopropoxy Group | Potential for irritation. Contributes to flammability of related volatile compounds. | While integrated into a larger solid molecule, related small molecules like 2-isopropoxyethanol are known irritants and flammable liquids.[10] This suggests caution, although the immediate flammability risk of the solid acid is low. |

| Trifluoromethoxy Group | High thermal stability; releases toxic Hydrogen Fluoride (HF) upon decomposition (e.g., in a fire). | The C-F bonds are exceptionally strong, rendering the group metabolically stable and generally inert under standard conditions.[11][12] The primary risk is the release of highly toxic and corrosive gases during thermal decomposition.[3][13] |

Hazard Identification Workflow

The logical process for assessing the hazards of a novel or sparsely documented chemical involves analyzing its core structure and the additive effects of its functional groups.

Caption: Workflow for composite hazard assessment of the target molecule.

Risk Management and Experimental Protocols

Effective risk management hinges on robust engineering controls, appropriate personal protective equipment (PPE), and strictly followed handling protocols designed to minimize exposure and preserve chemical integrity.

Exposure Controls and Personal Protection

-

Engineering Controls : All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][14] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7][15]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear tight-sealing safety goggles or a face shield.[5]

-

Hand Protection : Use nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of after handling the material. Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[5]

-

Skin and Body Protection : Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.[7]

-

Detailed Protocol for Safe Handling and Storage

This protocol is designed to mitigate the risks of exposure and chemical degradation.

-

Preparation : Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.

-

PPE Donning : Put on all required PPE as specified in Section 2.1.

-

Weighing : If weighing the solid, perform the task in the fume hood on a draft shield to minimize dust dispersal. Use a dedicated spatula.

-

Dissolution : If preparing a solution, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling : After use, tightly seal the container, wiping the exterior if necessary. Clean the work area thoroughly.

-

Hygiene : Wash hands and any potentially exposed skin with soap and water immediately after the procedure and before leaving the laboratory. Do not eat, drink, or smoke in the handling area.[10]

-

Storage : Store the compound in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and keep refrigerated (2-8°C).[7][16] This is crucial to prevent the common decomposition pathways of boronic acids.[9]

Caption: Step-by-step workflow for the safe handling of the solid reagent.

Chemical Stability and Reactivity

-

Conditions to Avoid : Avoid exposure to moist air or water, as boronic acids are hygroscopic and can undergo hydrolysis.[7] Keep away from excess heat, open flames, and strong oxidizing agents.[2][7]

-

Major Decomposition Pathways : Arylboronic acids are susceptible to several decomposition pathways that can reduce their purity and reactivity over time.[9]

-

Oxidation : Reaction with atmospheric oxygen can convert the boronic acid to the corresponding phenol.

-

Protodeboronation : In the presence of water, acid, or base, the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom.

-

Trimerization : Three molecules of the boronic acid can dehydrate to form a stable cyclic trimer known as a boroxine. This is a common impurity in commercial boronic acids.[17]

-

Caption: Primary decomposition pathways for arylboronic acids.

Emergency Response Procedures

Prompt and correct action during an emergency is critical to minimizing harm.

-

First-Aid Measures :

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2][5]

-

In Case of Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2][5]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[2][5]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

-

-

Fire-Fighting Measures :

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards : Thermal decomposition can be hazardous. Combustion will produce carbon oxides (CO, CO₂), boron oxides, and highly toxic hydrogen fluoride (HF) gas.[3] Firefighters must wear self-contained breathing apparatus (SCBA).[5]

-

-

Accidental Release Measures :

-

Evacuate personnel to a safe area. Ensure adequate ventilation.[5]

-

Wear full PPE, including respiratory protection if dust is generated.

-

Carefully sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[5][7]

-

Do not let the product enter drains.[5]

-

Toxicological and Ecological Considerations

-

Toxicological Profile : To the best of our knowledge, the specific chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] The toxicological assessment is based on its structural class. The primary concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[2][3] While arylboronic acids have been noted for potential weak mutagenicity, this requires further investigation for specific compounds.[8]

-

Ecological Information : Data on the environmental impact is not available. As a standard precaution for laboratory chemicals, the substance should not be released into the environment.[7] All waste material and contaminated packaging should be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]

References

-

NJ.gov. "ISOPROPOXYETHANOL HAZARD SUMMARY". Available at: [Link]

-

Reddit. "Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?". Available at: [Link]

-

Angene Chemical. "3-(Trifluoromethyl)Phenylboronic Acid - Safety Data Sheet". Available at: [Link]

-

Fisher Scientific. "3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% - SAFETY DATA SHEET". Available at: [Link]

-

ACS Publications. "The Dark Side of Fluorine". Available at: [Link]

-

Angene Chemical. "2-(Trifluoromethyl)-3-ethoxydodecafluorohexane - Safety Data Sheet". Available at: [Link]

-

American Chemical Society. "Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs". Available at: [Link]

-

International Labour Organization. "ICSC 0577 - TRIFLUOROMETHANE". Available at: [Link]

-

Organic Syntheses. "Working with Hazardous Chemicals". Available at: [Link]

-

MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". Available at: [Link]

-

Wikipedia. "Boronic acid". Available at: [Link]

-

Carl Roth. "Safety Data Sheet: Phenylboronic acid". Available at: [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 4. carlroth.com [carlroth.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nj.gov [nj.gov]

- 11. reddit.com [reddit.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 13. ICSC 0577 - TRIFLUOROMETHANE [chemicalsafety.ilo.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. chemscene.com [chemscene.com]

- 17. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and pharmacological properties of organic molecules. Among the vast array of fluorinated building blocks, phenylboronic acids bearing trifluoromethoxy and isopropoxy substituents have garnered significant attention. This guide provides a comprehensive technical overview of a particularly valuable reagent: 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid .

This document will delve into the commercial availability, key suppliers, and critical technical data for this compound. Furthermore, it will explore its applications in drug discovery, supported by an understanding of its underlying chemical principles. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively source and utilize this versatile chemical intermediate.

I. Compound Profile and Commercial Availability

Chemical Identity:

-

Name: this compound

-

CAS Number: 1256346-01-6[1]

-

Molecular Formula: C₁₀H₁₂BF₃O₄

-

Molecular Weight: 264.01 g/mol [2]

-

Structure:

Caption: Chemical structure of this compound.

Commercial Suppliers:

The accessibility of specialized chemical reagents is paramount for seamless research and development. This compound is available from a number of reputable chemical suppliers. The following table summarizes key suppliers and their offerings. It is important to note that purity levels and available quantities can vary. Researchers should always request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.

| Supplier | Purity | Available Quantities | Additional Notes |

| Pharmaffiliates | Not specified | Inquire for details | Provides the CAS number 1256346-01-6 for this specific compound.[1] |

| ChemScene | ≥98% | Custom synthesis and commercial production available | Offers a range of services including process optimization and peptide custom services.[2] |

| AOBChem | Not specified | 250mg, 500mg, 1g, 5g | Also supplies the related compound 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid.[3] |

| Arctom | 97% | 100mg | Lists the related isomer [2-isopropoxy-5-(trifluoromethoxy)phenyl]boronic acid with CAS No:1333313-17-9.[4] |

| CymitQuimica | 98% | 250mg, 1g, 5g, 25g | Distributes products from Fluorochem.[5] |

Disclaimer: This is not an exhaustive list, and availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

II. Synthesis and Mechanistic Considerations

While end-users will typically purchase this reagent, understanding its synthesis provides valuable insight into potential impurities and handling considerations. The synthesis of arylboronic acids is a well-established field in organic chemistry.

General Synthetic Approach:

A common and effective method for the synthesis of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6]

Caption: Generalized workflow for the synthesis of arylboronic acids.

Key Experimental Considerations:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the reaction.

-

Temperature Control: The formation of the Grignard reagent is an exothermic reaction and may require initial heating to initiate, followed by cooling to maintain a controlled reaction rate. The subsequent reaction with the trialkyl borate is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Purity of Starting Materials: The purity of the starting aryl halide is crucial as impurities can lead to the formation of undesired byproducts.

The presence of both an isopropoxy and a trifluoromethoxy group on the phenyl ring introduces specific electronic effects that can influence the reactivity of the molecule. The trifluoromethoxy group is strongly electron-withdrawing, which can impact the reactivity and selectivity in subsequent coupling reactions.[7]

III. Applications in Drug Discovery and Development

Phenylboronic acids are indispensable tools in modern drug discovery, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.

The Role in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of a boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

The unique substitution pattern of this compound makes it a valuable building block for introducing this specific structural motif into target molecules. The trifluoromethoxy group, in particular, is often incorporated into drug candidates to enhance properties such as:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation.

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronic properties of the trifluoromethoxy group can influence the binding of a drug molecule to its biological target.

Phenylboronic Acids in Targeted Cancer Therapy:

Recent research has highlighted the potential of phenylboronic acid derivatives in targeted cancer therapy.[8] Phenylboronic acid and its derivatives have the ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells.[8] This interaction can be exploited for the targeted delivery of therapeutic agents to tumor sites. The unique electronic properties imparted by the trifluoromethoxy and isopropoxy groups could potentially modulate this binding affinity and selectivity.

Furthermore, phenylboronic acid-based compounds have been investigated for their ability to form functional materials for imaging and tumor therapy.[9] These materials can be designed to respond to the specific microenvironment of a tumor, leading to the controlled release of a drug.[9]

IV. Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Safety Precautions:

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Avoid inhalation of dust and contact with skin and eyes.[10]

-

In case of contact, rinse the affected area thoroughly with water.

Storage Recommendations:

-

Store the compound in a tightly sealed container in a cool, dry place.[11]

-

Some suppliers recommend refrigeration (2-8°C).[2]

-

Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines, their trimeric anhydrides.[6] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Hazard Information:

While a specific safety data sheet (SDS) for this compound was not found, related phenylboronic acid derivatives are generally classified with the following hazards:

-

Harmful if swallowed. [10]

-

Causes skin irritation. [11]

-

Causes serious eye irritation. [11]

-

May cause respiratory irritation.

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.[10][11][12]

V. Conclusion

This compound is a valuable and commercially available building block for researchers in drug discovery and materials science. Its unique substitution pattern offers a strategic means to introduce both isopropoxy and trifluoromethoxy groups into target molecules, thereby enabling the fine-tuning of their physicochemical and biological properties. A thorough understanding of its commercial sources, synthetic background, and applications, coupled with strict adherence to safety protocols, will empower scientists to effectively leverage this versatile reagent in their research endeavors.

VI. References

-

AOBChem. 3-Fluoro-4-isopropoxy-5-(trifluoromethylphenyl)boronic acid. Available at: [Link]

-

Arctom. [2-isopropoxy-5-(trifluoromethoxy)phenyl]boronic acid. Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

-

AOBChem. 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid. Available at: [Link]

-

NIH. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Available at: [Link]

-

SciSpace. Phenylboronic acid-derived nanovectors for gene/ drug delivery by targeting cell surface glycans. Available at: [Link]

-

NIH. Phenylboronic acid in targeted cancer therapy and diagnosis. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemscene.com [chemscene.com]

- 3. aobchem.com [aobchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. (3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]